Omoconazole

Antifungal Susceptibility Testing Candida albicans Imidazole Antifungals

Topical imidazole antifungal development often lacks well-characterized reference standards with proven potency advantages. Omoconazole addresses this with 4-8× lower MICs vs. bifonazole against Candida spp. and fungicidal activity at skin pH. Key data: • Ranked among most active imidazoles vs. 55 clinical yeast isolates • Superior in vivo efficacy in dermatophytosis model (1% cream) • Negligible systemic absorption (<0.1% urinary excretion) in human PK studies. Supplied with full analytical documentation.

Molecular Formula C20H17Cl3N2O2
Molecular Weight 423.7 g/mol
CAS No. 105102-19-0
Cat. No. B034995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmoconazole
CAS105102-19-0
SynonymsAfongan
CM 8282
CM-8282
Fongamil
Fongarex
omoconazole
omoconazole mononitrate
omoconazole nitrate
Molecular FormulaC20H17Cl3N2O2
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3
InChIInChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14-
InChIKeyJMFOSJNGKJCTMJ-ZHZULCJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omoconazole Topical Antifungal Profile


Omoconazole is a synthetic imidazole-class antifungal agent primarily employed in the research and development of topical formulations for superficial mycoses [1]. Its mechanism of action centers on the inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme crucial for ergosterol biosynthesis, leading to disrupted fungal cell membrane integrity [2]. A defining characteristic relevant to formulation science is its extremely low systemic absorption; pharmacokinetic studies confirm that neither the parent compound nor its principal metabolite is detectable in human serum following topical application, underscoring a favorable safety profile for dermatological product development [3].

Omoconazole vs. Other Imidazoles


While omoconazole shares a core imidazole scaffold and a common mechanism of ergosterol synthesis inhibition with other members of its class, its precise substitution pattern and physicochemical properties lead to significant differences in its antifungal potency and activity profile [1]. Direct comparative studies demonstrate that the minimum inhibitory concentration (MIC) values, an essential metric of potency, vary considerably among imidazoles against the same fungal pathogens [1]. Furthermore, specific parameters like pH-dependent fungicidal activity against Candida species are not universal across all imidazoles and must be verified for each individual compound to ensure appropriate selection for research or formulation [2].

Omoconazole Comparative Evidence


Anti-Candida Potency vs. Bifonazole

In a direct head-to-head comparison using clinical isolates, omoconazole nitrate (OMZ) demonstrated significantly greater potency against Candida albicans than bifonazole (BFZ). The MIC range for OMZ was 0.16 to 2.5 µg/mL, whereas the MIC range for BFZ was 1.25 to 5 µg/mL [1]. This represents a 4- to 8-fold increase in potency for OMZ based on the lower bounds of the reported ranges. Against a panel of dermatophytes, the activity of OMZ was found to be comparable or superior to that of BFZ, with MIC ranges of ≤0.04 to 0.63 µg/mL for OMZ and ≤0.04 to 1.25 µg/mL for BFZ [1].

Antifungal Susceptibility Testing Candida albicans Imidazole Antifungals

Broad-Spectrum Imidazole Activity Ranking

In a cross-study comparable analysis of fungistatic activity against 55 recent clinical yeast isolates, omoconazole was ranked among the most active imidazoles. The study compared the MIC 90% values of seven compounds. Tioconazole was the most active, followed by omoconazole and econazole, which showed similar potency. In contrast, ketoconazole was the least active compound under the same experimental conditions [1]. This ranking provides a direct, quantitative context for omoconazole's performance relative to multiple in-class alternatives.

Antifungal Agents Yeasts Drug Evaluation, Preclinical

pH-Dependent Candida Fungicidal Activity

The antifungal activity of omoconazole nitrate (OMZ) exhibits a clear pH dependence that distinguishes its action. While many imidazoles are primarily fungistatic, OMZ was demonstrated to be fungicidal against Candida albicans at a pH of 5.0, a condition relevant to the slightly acidic environment of the skin and vagina [1]. This fungicidal activity is a more desirable attribute for an antifungal as it implies the ability to kill the pathogen rather than merely inhibit its growth. The study, which used bifonazole (BFZ) as a reference drug, also noted that the geometric mean MIC of OMZ was lower than that of BFZ against C. albicans on an acidic agar medium [1].

Antifungal Agents Candida Hydrogen-Ion Concentration

Undetectable Systemic Absorption

A Phase I study in healthy male volunteers established a critical safety parameter for omoconazole: after a single, large-dose topical application of a 1% omoconazole nitrate cream, neither the parent drug nor its principal metabolite was detectable in serum samples using GC-MS assay over a 144-hour monitoring period [1]. The average percutaneous absorption rate over 24 hours was determined to be 13.6% of the applied dose, and less than 0.1% of the applied dose was excreted in the urine [1]. While class-level inference suggests many topical antifungals have low systemic absorption, this study provides a precise, quantified measurement of omoconazole's negligible bioavailability.

Pharmacokinetics Skin Absorption Antifungal Agents

In Vivo Dermatophytosis Efficacy vs. Bifonazole

In an experimental in vivo model, topical application of 1% or 2% omoconazole nitrate (OMZ) cream was found to be superior to a 1% bifonazole (BFZ) cream preparation in improving both local lesions and mycological culture results [1]. The therapeutic effect of OMZ was dose-dependent from 0.25% to 1%, with 1% OMZ cream achieving near-maximal efficacy [1]. This direct head-to-head comparison in a living system provides robust evidence for omoconazole's superior therapeutic potential over a common alternative.

Dermatophytosis Disease Models, Animal Trichophyton

Omoconazole Research & Formulation Scenarios


Topical Formulations for Cutaneous Candidiasis

When developing a topical cream or gel for cutaneous Candida infections, omoconazole nitrate is a strong candidate based on its direct evidence of superior anti-Candida potency over bifonazole (4- to 8-fold lower MICs) [1] and its demonstrated fungicidal activity at skin-relevant pH [2]. Its proven negligible systemic absorption is also a key advantage for products intended for long-term use on large body surface areas [3].

Preclinical Broad-Spectrum Antifungal Evaluation

For research programs requiring a broad-spectrum imidazole, omoconazole provides a well-characterized reference standard. It has been quantitatively benchmarked against six other major imidazoles (tioconazole, econazole, isoconazole, miconazole, clotrimazole, ketoconazole), ranking as one of the most active compounds against a panel of 55 clinical yeast isolates [4]. This established ranking allows for a data-driven selection of a comparator compound or lead scaffold.

Dermatophytosis Animal Model Studies

Omoconazole is an ideal positive control or investigational agent in in vivo models of dermatophytosis. A 1% omoconazole nitrate cream formulation has been shown to be superior to a 1% bifonazole cream in a guinea pig model of Trichophyton mentagrophytes infection, providing a validated, dose-responsive efficacy benchmark (0.25% to 2%) [5]. This data streamlines the design of preclinical efficacy studies.

Safety-Focused Topical Formulation Design

For formulation scientists prioritizing topical safety and minimal systemic drug exposure, omoconazole is supported by robust human pharmacokinetic data. A Phase I study confirmed that following a large, single-dose application of 1% omoconazole cream, the drug and its main metabolite were undetectable in serum for 144 hours, and urinary excretion was <0.1% of the applied dose [3]. This evidence directly supports its suitability for formulations where avoiding systemic effects is paramount.

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